N'-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound that features a combination of aromatic rings, triazole, and hydrazide functionalities
Preparation Methods
The synthesis of N’-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and triazole precursors. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
N’-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazole and hydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to N’-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide include other hydrazide derivatives and triazole-containing compounds These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and physical properties
Properties
Molecular Formula |
C29H31N5O6S |
---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C29H31N5O6S/c1-18(19-12-13-22(36-2)23(14-19)37-3)30-31-26(35)17-41-29-33-32-28(34(29)21-10-8-7-9-11-21)20-15-24(38-4)27(40-6)25(16-20)39-5/h7-16H,17H2,1-6H3,(H,31,35)/b30-18+ |
InChI Key |
CMGOYHVWWIMSPB-UXHLAJHPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)/C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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